
phenyl 4-(4-nitrophenyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, commonly known as PNPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PNPP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential.
Wissenschaftliche Forschungsanwendungen
PNPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticonvulsant, antidepressant, and anxiolytic properties. In addition, PNPP has been shown to have significant activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Wirkmechanismus
The exact mechanism of action of PNPP is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which results in the modulation of neurotransmitter release. This, in turn, leads to the observed anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
PNPP has been shown to have a significant impact on the biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are associated with improved mood and reduced anxiety. In addition, PNPP has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
PNPP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several potential future directions for research on PNPP. One area of interest is the development of novel PNPP derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of PNPP in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of PNPP and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, PNPP is a promising compound with significant potential in the field of medicinal chemistry. Its anticonvulsant, antidepressant, anxiolytic, and anticancer properties make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, further studies are needed to fully understand the potential of PNPP and its derivatives in the treatment of various diseases.
Synthesemethoden
The synthesis of PNPP involves the reaction of 4-nitroaniline with piperazine in the presence of phenyl chloroformate. The reaction takes place in anhydrous dichloromethane at room temperature and yields PNPP as a white solid. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
phenyl 4-(4-nitrophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(24-16-4-2-1-3-5-16)19-12-10-18(11-13-19)14-6-8-15(9-7-14)20(22)23/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLGHJXCVKVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
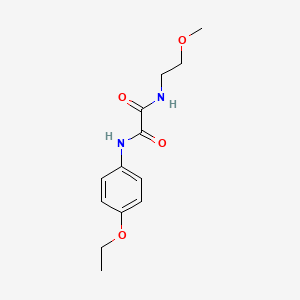
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
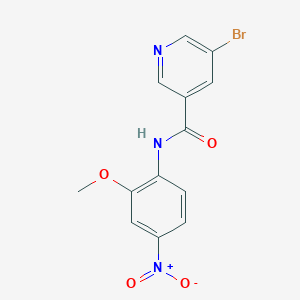
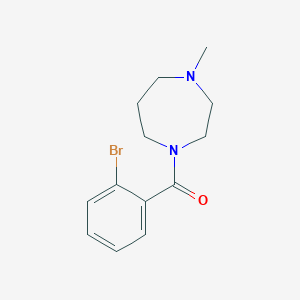
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
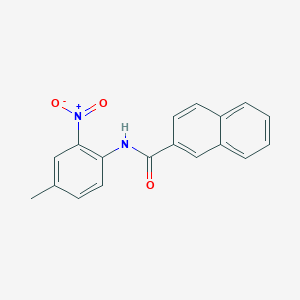
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
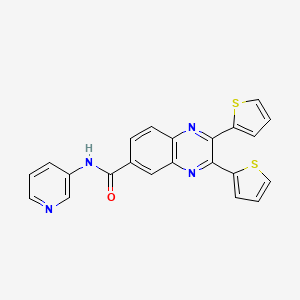
![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
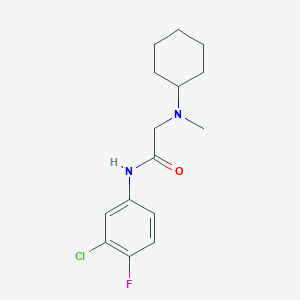
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
